molecular formula C9H16O6 B156463 (5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol CAS No. 66900-93-4

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol

Cat. No. B156463
CAS RN: 66900-93-4
M. Wt: 220.22 g/mol
InChI Key: NCPKAWHTYZABFG-JAKMQLQISA-N
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Description

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol, more commonly known as 5,8,9,10-tetramethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol, is a novel spirocyclic compound that has been recently discovered and has shown promising potential for a variety of scientific applications. This compound is of particular interest due to its unique structure, which consists of a spirocyclic system with three oxygen atoms, two methyl groups, and a hydroxy group. The compound is also highly stable, making it an ideal candidate for various experiments and research.

Scientific Research Applications

Catalytic Synthesis and Environmental Applications

  • Polyoxymethylene Dimethyl Ethers (OME) Production : This compound is part of a class of oxygenated fuels, specifically OME3–5, which are appealing due to their potential for use in diesel engines. Their combustion leads to reduced exhaust gas emissions and soot formation. Research focuses on simplifying production processes, using efficient catalysts for direct synthesis, highlighting the need for systematic research on new reactants and simpler processes (Baranowski, Bahmanpour, & Kröcher, 2017).

Renewable Energy and Green Chemistry

  • Oxygenated Fuels in Spark Ignition Engines : The study of oxygenated fuels, including ethers, focuses on their renewable nature, production from various sources, and potential to reduce environmental pollution. Ethers, such as methyl tertiary butyl ether (MTBE) and dimethyl ether (DME), are highlighted for their clean burning properties, lesser carbon monoxide (CO), and nitrogen oxides (NOx) emissions. The research underscores the importance of ethers as octane boosters and oxygen content enhancers for gasoline (Awad et al., 2018).

  • Conversion of Biomass to Value-Added Products : Advances in the synthesis of 5-hydroxymethylfurfural (HMF) from plant biomass and its derivatives indicate the potential for replacing non-renewable hydrocarbon sources. HMF and its derivatives, such as 2,5-dimethylfuran, serve as feedstocks for the chemical industry, offering sustainable paths for the production of polymers, fuels, and other chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Chemical Synthesis and Industrial Applications

  • Synthesis of Organic Carbonates : Organic carbonates, including dimethyl carbonate (DMC), have broad applications ranging from monomers, polymers, surfactants, and fuel additives. Alcoholysis of urea emerges as a favorable method for synthesizing DMC, offering an environmentally friendly route due to its use of inexpensive, abundant raw materials and potential for CO2 utilization. This synthesis method is highlighted for its benefits in terms of sustainability and efficiency (Shukla & Srivastava, 2017).

Fuel Alternatives and Environmental Impact

  • Dimethyl Ether (DME) as an Alternative Fuel : DME is recognized for its environmental benefits when used in compression ignition engines, offering lower NOx, HC, CO, and PM emissions due to its superior atomization and vaporization characteristics. Research underscores the need for further studies on increasing calorific value, engine durability, and NOx emission reduction strategies for DME to be widely adopted as a viable alternative fuel (Park & Lee, 2014).

properties

IUPAC Name

(5S,6S,7R,8R)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKAWHTYZABFG-JAKMQLQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does the reactivity of 1,2-O-isopropylidene-beta-D-fructopyranose differ when it exists as the 3-O-acetyl-4,5-anhydro derivative compared to the unmodified structure?

A1: The research demonstrates that converting 1,2-O-isopropylidene-beta-D-fructopyranose into its 3-O-acetyl-4,5-anhydro derivative introduces a reactive epoxide ring. [] This epoxide readily undergoes ring-opening reactions in acidic conditions, such as 80% acetic acid. This reaction is stereospecific, yielding primarily the axial monoacetate 4-O-acetyl-1,2-O-isopropylidene-beta-D-tagatopyranose. [] This highlights how specific structural modifications can dramatically alter the reactivity and reaction pathways of this compound.

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